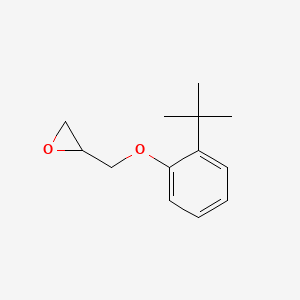

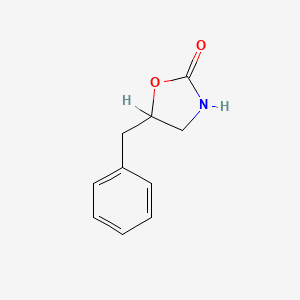

5-苄基-1,3-噁唑烷-2-酮

描述

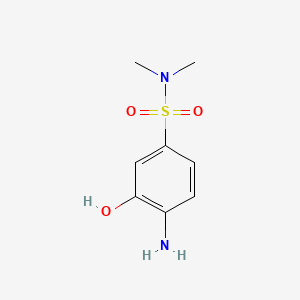

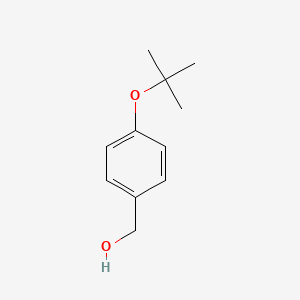

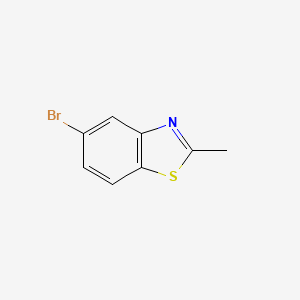

5-Benzyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and the use of various catalysts. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another example is the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-aryl 5-hydroxy benzo[d]oxazoles was confirmed using this method . The crystal structures of various 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives have also been determined, revealing different symmetries and weak intermolecular interactions .

Chemical Reactions Analysis

Oxazolidinones can participate in various chemical reactions. For instance, the formation of tetracyclic oxazolidinones from cycloadducts of benzylidene ketones with PTAD involves alcoholysis, aminolysis, and skeletal rearrangements . The biological function of 5-benzylidene-4-oxazolidinones includes the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of oxazolidinones as bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure. For example, the title compound in features an approximately planar oxazolidin ring with peripheral benzyl and methyl methanesulfonate residues. In the crystal, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains. Similarly, in , weak intermolecular C—H⋯O and C—H⋯π interactions are observed in the crystal structure of the compound.

科学研究应用

1. 抑制和生物功能

Δ-5 Desaturase 抑制: 与5-苄基-1,3-噁唑烷-2-酮类似的1,3-噁唑烷-2-酮骨架被用于开发有效的Δ-5 脱饱和酶(D5D)抑制剂。这些抑制剂在体内实验中已经显示出显著的活性,可以降低动脉粥样硬化小鼠模型中的肝脏花生四烯酸/二十碳五烯酸比值 (Fujimoto et al., 2017)。

MRSA 生物膜抑制: 与5-苄基-1,3-噁唑烷-2-酮密切相关的4-噁唑烷酮衍生物已被发现可以抑制耐甲氧西林金黄色葡萄球菌(MRSA)的生物膜形成。这些化合物显示出作为研究细菌生物膜的探针的显著潜力 (Edwards et al., 2017)。

属性

IUPAC Name |

5-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBSGOZFSFUDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962668 | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-1,3-oxazolidin-2-one | |

CAS RN |

42746-49-6 | |

| Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。